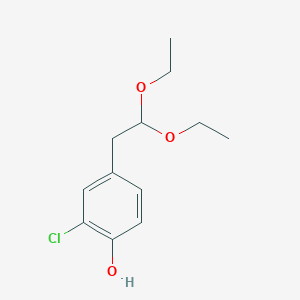

2-Chloro-4-(2,2-diethoxyethyl)phenol

Description

Structural Elucidation and Functional Group Analysis

The chemical structure of 2-Chloro-4-(2,2-diethoxyethyl)phenol is fundamental to its properties and reactivity. The molecule is built upon a phenol (B47542) backbone, which is a benzene (B151609) ring bonded to a hydroxyl (-OH) group. This core structure is modified with two key substituents: a chlorine atom and a 2,2-diethoxyethyl group.

The chlorine atom is positioned at the second carbon atom of the benzene ring, ortho to the hydroxyl group. The 2,2-diethoxyethyl group is attached at the fourth carbon, para to the hydroxyl group. This latter substituent contains a diethyl acetal (B89532) functional group, where a central carbon atom is bonded to two ethoxy (-OCH2CH3) groups and a methyl group which is part of the ethyl bridge to the phenol ring.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Phenol (a hydroxyl group attached to a benzene ring) |

| Substituent at C-2 | Chlorine atom (-Cl) |

| Substituent at C-4 | 2,2-diethoxyethyl group (-CH(OCH2CH3)2CH2-) |

| Key Functional Groups | Phenolic hydroxyl, Chloro, Diethyl Acetal |

Contextualization within the Landscape of Substituted Phenols and Organic Acetals

This compound is a member of two significant classes of organic compounds: substituted phenols and organic acetals.

Substituted Phenols: This is a broad category of compounds that are derivatives of phenol. wisdomlib.org The nature and position of the substituents on the aromatic ring profoundly influence the physical and chemical properties of these molecules. oregonstate.edu For instance, the presence of electron-withdrawing groups like chlorine can increase the acidity of the phenolic hydroxyl group. nih.gov The hydroxyl group itself is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions, a characteristic that is fundamental to the synthesis of many phenolic derivatives. wikipedia.org Substituted phenols are of immense importance and are found in a vast array of natural products, pharmaceuticals, and industrial chemicals. oregonstate.edunih.gov

Organic Acetals: Acetals are characterized by a carbon atom single-bonded to two alkoxy (-OR) groups. wikipedia.org They are typically formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. acs.org A key feature of acetals is their stability in neutral or basic media, which makes them excellent protecting groups for carbonyl functionalities in multi-step organic syntheses. chemistrysteps.com However, this stability is contrasted by their lability in acidic aqueous environments, where they readily hydrolyze back to the parent carbonyl compound and alcohol. organic-chemistry.org

The dual nature of this compound, possessing both a reactive phenolic ring and a conditionally stable acetal group, makes it an interesting subject for synthetic and mechanistic studies.

Rationale for Academic Investigation of this compound and Related Chemical Entities

The academic investigation into compounds like this compound is driven by several key factors. The presence of multiple functional groups offers a platform for exploring selective chemical transformations. For instance, the phenolic hydroxyl group can be a site for etherification or esterification, while the aromatic ring can undergo further electrophilic substitution. The acetal group can be hydrolyzed to reveal an aldehyde functionality, which can then participate in a wide range of subsequent reactions.

Furthermore, the synthesis of such multi-functionalized molecules presents a challenge that drives the development of new synthetic methodologies. oregonstate.edu Researchers are continually seeking efficient and selective ways to construct complex molecular architectures from simpler starting materials. bohrium.comnih.gov

The potential biological activity of substituted phenols is another significant motivator for research in this area. nih.gov By modifying the substituents on the phenol ring, it is possible to tune the molecule's biological properties. While there is no specific information available in the public domain regarding the biological activity of this compound, the general importance of substituted phenols in medicinal chemistry provides a strong rationale for the synthesis and study of novel derivatives. nih.gov

Overview of Current Research Trajectories and Identified Knowledge Gaps for Phenolic Acetals

Current research involving phenolic compounds is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methods and the exploration of their applications in materials science and medicinal chemistry. mdpi.comresearchgate.netnih.gov The regioselective functionalization of the phenolic ring is a particularly active area of investigation. mdpi.comresearchgate.net

While research on phenolic compounds is extensive, specific studies on phenolic acetals, particularly those with a structure similar to this compound, are less common. A significant portion of the recent interest in phenolic acetals stems from the valorization of lignin (B12514952), a complex polymer rich in phenolic subunits. researchgate.net In this context, the acetal functionality can be used to protect reactive aldehyde intermediates formed during lignin depolymerization.

A clear knowledge gap exists regarding the specific synthesis, properties, and potential applications of this compound. Publicly available scientific literature and chemical databases contain limited to no specific data for this compound. This indicates that it is likely a niche research chemical or a synthetic intermediate that has not been extensively studied or reported upon. Future research could focus on developing efficient synthetic routes to this and related compounds, characterizing their physicochemical properties, and exploring their reactivity in various chemical transformations. Such studies would contribute to a more comprehensive understanding of the chemistry of multi-functionalized phenolic compounds.

Structure

3D Structure

Properties

CAS No. |

1423027-67-1 |

|---|---|

Molecular Formula |

C12H17ClO3 |

Molecular Weight |

244.71 g/mol |

IUPAC Name |

2-chloro-4-(2,2-diethoxyethyl)phenol |

InChI |

InChI=1S/C12H17ClO3/c1-3-15-12(16-4-2)8-9-5-6-11(14)10(13)7-9/h5-7,12,14H,3-4,8H2,1-2H3 |

InChI Key |

GFGUQMKOEODRAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1=CC(=C(C=C1)O)Cl)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 2,2 Diethoxyethyl Phenol and Its Precursors

Strategies for the Construction of the 2-Chloro-4-substituted Phenol (B47542) Core

The key challenge in synthesizing the target molecule is the regioselective introduction of a chlorine atom at the ortho-position to the hydroxyl group in a para-substituted phenol. Several strategies can be employed to achieve this, including direct regioselective chlorination, directed ortho-metalation followed by electrophilic chlorination, and oxidative chlorination methods.

Regioselective Chlorination of Phenolic Substrates

The direct chlorination of phenols is a common method for introducing chlorine atoms onto the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to a mixture of chlorinated products. researchgate.net Therefore, achieving high regioselectivity for the ortho-position in a para-substituted phenol requires careful selection of the chlorinating agent and reaction conditions.

One effective reagent for the regioselective chlorination of phenols is **sulfuryl chloride (SO₂Cl₂) **. nih.govlookchem.comgoogle.com The selectivity of this reagent can be tuned by the use of catalysts. For instance, the chlorination of phenols with sulfuryl chloride in the presence of specific amine catalysts in non-polar solvents has been shown to be highly regioselective for ortho-substitution. lookchem.com This method is fast and specific for monochlorination. For example, the chlorination of phenol with an equimolar amount of sulfuryl chloride in the presence of di-s-butylamine (0.8 mole% relative to phenol) at 70°C for one hour resulted in a 90.1% yield of ortho-chlorophenol with an ortho/para ratio of 22.0. lookchem.com Organocatalysts such as Nagasawa's bis-thiourea, phenyl boronic acid, and (S)-diphenylprolinol have also demonstrated high ortho-selectivity in the chlorination of phenols with sulfuryl chloride. nih.gov

The choice of solvent can also influence the regioselectivity of chlorination. While traditional methods often use chlorinated solvents, greener alternatives are being explored.

Table 1: Regioselective Chlorination of Phenols

| Phenolic Substrate | Chlorinating Agent | Catalyst/Conditions | Major Product | Selectivity (ortho:para) | Reference |

|---|---|---|---|---|---|

| Phenol | SO₂Cl₂ | di-s-butylamine | o-Chlorophenol | 22.0 : 1 | lookchem.com |

| Phenol | SO₂Cl₂ | (S)-diphenylprolinol | o-Chlorophenol | ≤99 : 1 | nih.gov |

| p-Cresol | SO₂Cl₂ | 1,4-Dioxane | 2-Chloro-4-methylphenol | High ortho-selectivity | nih.gov |

Directed ortho-Metalation and Electrophilic Chlorination Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.orgorganic-chemistry.orgbaranlab.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate then reacts with an electrophile, in this case a chlorinating agent, to introduce a chlorine atom specifically at the ortho-position.

For phenolic substrates, the hydroxyl group itself is not a suitable DMG for direct lithiation due to its acidity. Therefore, it must first be protected with a suitable group that can act as a DMG. Common protecting groups that also function as effective DMGs include methoxy (B1213986) (-OCH₃), and carbamate (B1207046) groups. wikipedia.org

The general principle involves the following steps:

Protection of the phenolic hydroxyl group: The hydroxyl group of the 4-substituted phenol precursor, 4-(2,2-diethoxyethyl)phenol, would be protected, for instance, as a methoxy ether or a carbamate.

Directed ortho-lithiation: The protected phenol is treated with a strong base like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures to generate the ortho-lithiated species. researchgate.net

Electrophilic chlorination: The aryllithium intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the ortho position. researchgate.net

Deprotection: Finally, the protecting group is removed to yield the desired 2-chloro-4-(2,2-diethoxyethyl)phenol.

This method offers excellent regiocontrol, making it a highly attractive route for the synthesis of ortho-chlorinated phenols.

Oxidative Chlorination Mechanisms

Oxidative chlorination provides an alternative pathway for the chlorination of phenols, often utilizing environmentally benign oxidizing agents. ihasquotes.comresearchgate.net A common system for oxidative chlorination involves the use of hydrochloric acid (HCl) as the chlorine source and hydrogen peroxide (H₂O₂) as the oxidant. nih.govihasquotes.comresearchgate.netresearchgate.net This method can be catalyzed by various metal salts.

For instance, an efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985) has been developed using manganous(II) sulfate (B86663) as a catalyst in water. ihasquotes.com In this system, chloride anions are oxidized in situ to an electrophilic chlorine species which then reacts with the phenol. While this particular example leads to dichlorination, the conditions can potentially be optimized to favor monochlorination at the ortho-position for a para-substituted phenol.

The reaction of various phenols with an HCl-H₂O₂ system, sometimes assisted by ultrasound, has been shown to yield chlorinated products. nih.gov This approach avoids the use of elemental chlorine and can be performed in aqueous media, making it a more environmentally friendly option.

Introduction and Functionalization of the Diethoxyethyl Moiety

The synthesis of the target compound requires the presence of a 4-(2,2-diethoxyethyl) group on the phenol ring. This side chain can be introduced either before or after the chlorination step. The most common strategies involve the alkylation of a phenol with a suitable precursor or the functionalization of an existing side chain.

Acetalization Reactions in Phenolic Systems

One potential route to the 4-(2,2-diethoxyethyl)phenol precursor involves the acetalization of a corresponding aldehyde. If a 4-hydroxyphenylacetaldehyde was available, it could be converted to the desired diethyl acetal (B89532). Acetalization is typically achieved by reacting an aldehyde or ketone with an excess of an alcohol in the presence of an acid catalyst. organic-chemistry.org

However, a more practical approach might start from a more readily available precursor like 4-hydroxyacetophenone. A plausible synthetic sequence could be:

Alpha-halogenation of 4-hydroxyacetophenone: 4-hydroxyacetophenone can be brominated at the alpha-position to yield α-bromo-4-hydroxyacetophenone. google.com

Methoxide exchange and reduction: The bromo-ketone can then undergo a methoxide-bromide exchange to form α-methoxy-4-hydroxyacetophenone, followed by a reduction of the ketone to an ethyl group. A similar process has been described for the synthesis of 4-(2'-methoxyethyl)phenol. google.comgoogle.com A variation of this could potentially be adapted for the synthesis of the diethoxyethyl group.

Direct acetalization of a precursor: Another possibility is the direct acetalization of a suitable precursor. For example, p-hydroxyphenacyl chloride could potentially be converted to its diethyl acetal.

Alkylation of Phenols with Halogenated Acetal Precursors

A more direct method for introducing the diethoxyethyl moiety is through the alkylation of a phenol with a pre-functionalized alkylating agent. A key reagent for this purpose is 2-bromo-1,1-diethoxyethane , also known as bromoacetaldehyde (B98955) diethyl acetal.

The alkylation of phenols can be achieved under various conditions, often involving a base to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion. This phenoxide can then react with the alkyl halide in a nucleophilic substitution reaction.

A plausible synthetic route to 4-(2,2-diethoxyethyl)phenol would be the Friedel-Crafts alkylation of phenol with 2-bromo-1,1-diethoxyethane. However, Friedel-Crafts reactions with phenols can be complex, often leading to a mixture of O-alkylation and C-alkylation products, as well as ortho- and para-isomers for the C-alkylation. stackexchange.comucalgary.caresearchgate.net To favor para-C-alkylation, specific catalysts and conditions would need to be employed.

Alternatively, the alkylation of hydroquinone (B1673460) with a suitable alkylating agent could be considered, followed by further functionalization. researchgate.netgoogle.com However, this would require additional steps to selectively remove one of the hydroxyl groups.

A more controlled approach would involve the protection of the hydroxyl group of phenol, followed by a metal-halogen exchange with a para-halogenated phenol derivative and subsequent reaction with an appropriate electrophile to introduce the diethoxyethyl side chain.

Table 2: Precursors and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| Phenol | Starting material for chlorination and alkylation |

| 4-Hydroxyacetophenone | Potential precursor for the diethoxyethyl side chain |

| 2-Bromo-1,1-diethoxyethane | Alkylating agent for introducing the diethoxyethyl moiety |

| Sulfuryl chloride (SO₂Cl₂) | Regioselective chlorinating agent |

| n-Butyllithium | Strong base for directed ortho-metalation |

| Hydrogen peroxide (H₂O₂) | Oxidant in oxidative chlorination |

| Hydrochloric acid (HCl) | Chlorine source in oxidative chlorination |

Multi-Component Reactions for Carbon-Carbon Bond Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.org These reactions are advantageous for their high atom and step economy, making them cornerstones of green and sustainable chemistry. rsc.org

For the synthesis of a precursor to this compound, such as a 4-alkylphenol, an MCR approach could be envisioned to construct the substituted phenolic ring. For instance, MCRs are capable of generating complex molecules from simpler starting materials, which could be adapted to produce a phenol with a functionalized two-carbon chain at the para-position. nih.gov While a direct MCR for the 2,2-diethoxyethyl group is not documented, a hypothetical MCR could involve a phenol, an aldehyde, and a nucleophile to build a complex side chain that can be subsequently converted to the desired acetal. The power of MCRs lies in their ability to rapidly generate diverse molecular libraries by varying the initial building blocks.

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies can be proposed for the synthesis of this compound, starting from common or distinct precursors. nih.govnih.gov

Convergent Synthesis: A convergent approach involves synthesizing key fragments of the target molecule separately before combining them in the final stages. nih.gov For this compound, this could involve:

Pathway A: Preparation of the 4-(2,2-diethoxyethyl)phenol intermediate. This can be achieved through a Friedel-Crafts acylation of phenol with chloroacetyl chloride to form 4-hydroxy-α-chloroacetophenone. Subsequent reaction with sodium ethoxide would yield 4-hydroxy-α-ethoxyacetophenone, followed by reduction of the ketone and acetalization to form the diethoxyethyl side chain. The final step would be the selective ortho-chlorination of the resulting 4-(2,2-diethoxyethyl)phenol.

Pathway B: An alternative convergent route starts with 2-chlorophenol (B165306). A Friedel-Crafts acylation with acetyl chloride would yield 4-acetyl-2-chlorophenol. This intermediate could then be α-halogenated and subsequently converted to the diethoxy acetal.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be manipulated to produce a variety of related compounds, including the target molecule. nih.govrsc.org A plausible common intermediate is 4-hydroxyphenylacetaldehyde. wikipedia.org

From 4-hydroxyphenylacetaldehyde: This readily available precursor could be directly converted to its diethyl acetal, 4-(2,2-diethoxyethyl)phenol. wikipedia.org This intermediate is pivotal; selective ortho-chlorination would yield the target compound, this compound. Alternatively, other electrophilic substitutions (e.g., bromination, nitration) could be performed at the ortho-position to generate a library of related derivatives. This approach allows for late-stage diversification.

B) Divergent Pathway from 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde --(Acetalization)--> 4-(2,2-Diethoxyethyl)phenol --(ortho-Chlorination)--> Target Molecule | +--(ortho-Bromination)--> 2-Bromo-4-(2,2-diethoxyethyl)phenol

Application of Catalytic and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to minimize environmental impact. essentialchemicalindustry.orgnih.gov

Catalysis:

Friedel-Crafts Reactions: Traditional Friedel-Crafts acylations and alkylations often use stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste. nih.gov Modern approaches employ reusable solid acid catalysts, such as zeolites or phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), which enhance catalyst recovery and reduce waste streams. essentialchemicalindustry.orgnih.gov

Chlorination: The selective chlorination of phenols can be achieved using catalytic methods to improve regioselectivity and avoid harsh reagents. Catalytic systems using sulfur-containing compounds in conjunction with a Lewis acid can achieve high para/ortho ratios. cardiff.ac.uk For ortho-selectivity, ammonium (B1175870) salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) offer a practical alternative to traditional methods. scientificupdate.com Palladium-catalyzed C-H activation has also emerged as a powerful tool for directed chlorination, although it is often used for meta-directing strategies. nih.gov

Hydrogenation: The reduction of carbonyl intermediates, a key step in several proposed pathways, can be performed using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). google.com This method is preferable to stoichiometric reducing agents due to higher atom economy and cleaner reaction profiles.

Green Chemistry Principles:

Atom Economy: The cumene (B47948) process for phenol production is a classic example of a reaction with 100% atom economy, as the co-product, propanone, is also a valuable chemical. essentialchemicalindustry.org In the synthesis of this compound, employing addition reactions and catalytic cycles maximizes the incorporation of reactant atoms into the final product.

Safer Solvents and Reagents: The principles of green chemistry advocate for replacing hazardous solvents and reagents. nih.gov For instance, supercritical CO₂ or water can be used as alternative green solvents. nih.gov In chlorination reactions, using sources like DCDMH or sulfuryl chloride with a catalyst is often safer and more selective than using gaseous chlorine. cardiff.ac.ukscientificupdate.com

Waste Prevention: The use of heterogeneous and recyclable catalysts minimizes waste generation. essentialchemicalindustry.orgnih.gov Designing synthetic routes to avoid protection/deprotection steps also contributes to waste reduction.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and byproducts. The ortho-chlorination of a para-substituted phenol is a critical step where selectivity is paramount.

Key Parameters for Optimization of Ortho-Chlorination:

Chlorinating Agent: The choice of chlorinating agent significantly impacts selectivity. While gaseous chlorine can be used, reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) often provide better control. cardiff.ac.uknih.gov DCDMH has been shown to be effective for ortho-selective chlorination in the presence of an ammonium salt catalyst. scientificupdate.com

Catalyst/Promoter: The presence and nature of a catalyst can direct the chlorination to the ortho position. While many catalysts promote para-chlorination, specific systems have been developed for ortho-selectivity. cardiff.ac.uk For example, some N-chloroamines over silica (B1680970) have shown high ortho/para ratios. cardiff.ac.uk The interaction between the catalyst, the phenolic hydroxyl group, and the chlorinating agent is key to directing the electrophile.

Solvent: The solvent can influence the reactivity and selectivity of the chlorination reaction. Non-polar solvents are often used. In some cases, solvent-free conditions are possible, which is a significant green advantage. cardiff.ac.uk

Temperature: Temperature control is essential to prevent over-reaction and the formation of di- or tri-chlorinated byproducts. nih.gov Electrophilic aromatic substitution is an exothermic process, and lower temperatures generally favor higher selectivity.

The following table summarizes findings from studies on the selective chlorination of phenols, illustrating how different conditions can be tuned to optimize for a specific isomer.

| Phenol Substrate | Chlorinating Agent | Catalyst/Additive | Solvent | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|---|

| Phenol | SO₂Cl₂ | Montmorillonite Clay | - | Low para-selectivity (p/o = 5.7) | cardiff.ac.uk |

| o-Cresol | SO₂Cl₂ | Ph₂S / AlCl₃ | - | Good para-selectivity (p/o ≈ 20) | cardiff.ac.uk |

| Phenol | N-chloro-bis(2-chloroethyl)amine | Silica | - | High ortho-selectivity (o/p = 15.8) | cardiff.ac.uk |

| Various Phenols | DCDMH | Ammonium Salt (1 mol%) | Toluene | High ortho-selectivity | scientificupdate.com |

| 2,4-Dichlorophenol | Cl₂ (gas) | Organic Cation | Molten | Selective chlorination at ortho-position (to form 2,4,6-trichlorophenol) | google.com |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 2,2 Diethoxyethyl Phenol

Reactivity Profile of the Phenolic Hydroxyl Group

The hydroxyl group is a dominant functional group that strongly influences the reactivity of the aromatic ring. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution and can itself undergo reactions such as alkylation and acylation. organicchemistrytutor.comaakash.ac.inmasterorganicchemistry.com

The phenolic hydroxyl group of 2-Chloro-4-(2,2-diethoxyethyl)phenol can be readily alkylated or acylated. These reactions target the oxygen atom, which acts as a nucleophile.

O-Alkylation: This reaction involves the conversion of the phenol (B47542) into its corresponding ether. Typically, the phenol is first deprotonated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkylating agent, such as an alkyl halide, via a nucleophilic substitution mechanism. thieme-connect.de For instance, reaction with methyl iodide would yield 1-chloro-4-(2,2-diethoxyethyl)-2-methoxybenzene. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.

O-Acylation: This process leads to the formation of a phenyl ester. Acylating agents like acyl chlorides or acid anhydrides are used, often in the presence of a base such as pyridine (B92270) or aqueous sodium hydroxide (Schotten-Baumann reaction). ucalgary.caingentaconnect.comlibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. ucalgary.calibretexts.org For example, treatment with acetyl chloride would produce [2-chloro-4-(2,2-diethoxyethyl)phenyl] acetate. Under conditions of kinetic control, O-acylation is favored over C-acylation. ucalgary.ca

Table 1: Representative O-Alkylation and O-Acylation Reactions of Substituted Phenols This table presents examples of reactions on compounds structurally similar to this compound to illustrate the expected reactivity.

| Starting Phenol | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Methylphenol | 2-Chloroethanol, K₂CO₃ | 2-(p-tolyloxy)ethanol | O-Alkylation |

| Substituted Phenols | Acetyl Chloride, 10% NaOH (aq), CH₂Cl₂ | Corresponding Acetate Esters | O-Acylation |

| 4-Methoxyphenol | Benzyl (B1604629) Bromide, K₂CO₃ | 1-(Benzyloxy)-4-methoxybenzene | O-Alkylation |

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the positions ortho and para to it. organicchemistrytutor.comaakash.ac.in In this compound, the para position is occupied by the diethoxyethyl group. The two ortho positions are C-6 (adjacent to the hydroxyl group) and C-2 (occupied by the chlorine atom).

The directing effects of the substituents on the ring are as follows:

-OH group: Strongly activating, ortho-, para-directing. aakash.ac.in

-Cl group: Deactivating, but ortho-, para-directing due to lone pair resonance. organicchemistrytutor.comlibretexts.org

-CH₂CH(OEt)₂ group: Weakly activating, ortho-, para-directing (alkyl group).

The powerful activating effect of the hydroxyl group dominates, making the ring significantly more reactive than benzene (B151609). libretexts.org The primary sites for electrophilic attack will be the positions ortho to the hydroxyl group. The C-6 position is sterically unhindered, while the C-2 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C-6 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For example, nitration with dilute nitric acid would be expected to yield 2-chloro-4-(2,2-diethoxyethyl)-6-nitrophenol.

Phenols can undergo oxidative coupling to form C-C or C-O linked dimers and polymers. wikipedia.org This process typically involves the generation of a phenoxy radical intermediate through one-electron oxidation, often catalyzed by transition metal complexes or enzymes like peroxidases. wikipedia.orgumsl.edu For this compound, the formation of a phenoxy radical would be followed by coupling with another radical or a neutral phenol molecule. umsl.edu

The coupling can occur at the ortho and para positions where the radical spin density is highest. Given the substitution pattern, C-C coupling could occur at the C-6 position, leading to the formation of biphenol structures. C-O coupling is also a possibility, though often less favored than C-C coupling unless the ortho and para positions are blocked. wikipedia.org Computational studies on chlorophenols suggest that radical-cation and radical-radical coupling are probable pathways. umsl.edu In some cases, these oxidative coupling reactions can lead to dehalogenation of the phenolic compounds. acs.org

Transformations Involving the Aryl Chloride Substituent

The aryl chloride group is generally unreactive towards classical nucleophilic substitution but can be functionalized through specific pathways, particularly metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides like this compound is typically very difficult. libretexts.org The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The substituents on the target molecule (-OH and the alkyl-type diethoxyethyl group) are electron-donating or weakly activating, which disfavors the SNAr pathway by destabilizing the required anionic intermediate.

However, substitution can be forced under harsh conditions (e.g., high temperature and pressure) or via alternative mechanisms such as the benzyne (B1209423) mechanism, which involves elimination followed by addition. libretexts.org Another modern approach involves generating a phenoxyl radical, which acts as a powerful open-shell electron-withdrawing group, thereby activating the ring for nucleophilic substitution. osti.gov

The most effective way to functionalize the aryl chloride is through transition metal-catalyzed cross-coupling reactions. While aryl chlorides are less reactive than the corresponding bromides and iodides, significant advances in catalyst systems (particularly using palladium with electron-rich, bulky phosphine (B1218219) ligands) have made their use routine. diva-portal.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the formation of a new carbon-carbon bond at the C-2 position, for example, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative. The choice of ligand is critical for achieving efficient coupling with aryl chlorides. libretexts.org

Heck-Mizoroki Reaction: This reaction forms a C-C bond between the aryl chloride and an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org For example, reacting this compound with styrene (B11656) could yield a stilbene (B7821643) derivative. The reaction typically favors arylation at the less substituted carbon of the alkene double bond. organic-chemistry.orgthieme.de

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com This method is highly effective for forming C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.

It is important to note that the diethoxyethyl group (an acetal) is generally stable under the basic conditions of many cross-coupling reactions but can be sensitive to strongly acidic conditions. acs.orgresearchgate.netyoutube.com The phenolic hydroxyl group may require protection (e.g., as a methyl or benzyl ether) prior to performing some cross-coupling reactions to prevent interference with the catalyst or reagents.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Aryl Chlorides This table provides examples of cross-coupling reactions involving aryl chlorides, illustrating the potential transformations for the chloro-substituent in the target molecule.

| Reaction Type | Aryl Chloride | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂, PCy₃, K₃PO₄ | Biphenyl |

| Heck | Chlorobenzene | Styrene | Pd(OAc)₂, P(t-Bu)₃, Base | Stilbene |

| Sonogashira | 1-Chloro-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amine Base | Disubstituted Alkyne |

Reactivity and De-protection of the Diethoxyethyl Acetal (B89532) Functional Group

The diethoxyethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are generally stable in neutral to strongly basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.orglibretexts.org This reactivity is central to its role in multi-step organic synthesis.

Acid-Catalyzed Hydrolysis Mechanisms to Aldehydes

The primary reaction of the diethoxyethyl acetal is acid-catalyzed hydrolysis, which regenerates the parent aldehyde, in this case, (2-chloro-4-hydroxyphenyl)acetaldehyde. This deprotection is a reversible process and is fundamental for unmasking the aldehyde functionality when desired. chemistrysteps.comlibretexts.org

The mechanism proceeds through several distinct steps: chemistrysteps.comorgoreview.com

Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol).

Formation of an Oxonium Ion: The protonated ethoxy group departs as ethanol (B145695), and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. This step is typically the rate-determining step of the hydrolysis. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to form a neutral hemiacetal intermediate.

Repeat of Sequence: The second ethoxy group is then protonated, leaves as ethanol, and another oxonium ion is formed.

Final Deprotonation: A final deprotonation step yields the aldehyde and a second molecule of ethanol.

This process is efficiently driven by the presence of excess water to shift the equilibrium toward the hydrolysis products. libretexts.org A variety of acid catalysts can be employed for this transformation.

| Catalyst Type | Examples | Typical Conditions |

| Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid (TsOH) | Aqueous solution, often with a co-solvent like THF or acetone |

| Lewis Acids | ZrCl₄, Er(OTf)₃, In(OTf)₃ | Aprotic solvents (e.g., CH₂Cl₂, CH₃NO₂), often under mild or neutral pH conditions |

| Heterogeneous Catalysts | Acidic resins (e.g., Amberlyst-15), Silica-supported acids | Allows for easier catalyst removal and product purification |

This is an interactive data table based on common acetal deprotection methods. organic-chemistry.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Reactions Involving Acetal Radicals and Their Synthetic Applications

While less common than hydrolysis, the diethoxyethyl acetal group can participate in radical reactions. Acetal radicals can be generated through various methods, such as hydrogen atom abstraction by a potent radical initiator or through photoredox catalysis. researchgate.net These radicals serve as valuable synthetic intermediates for forming new carbon-carbon bonds. digitellinc.com

For this compound, a radical could be generated at the carbon atom situated between the two oxygen atoms. The typical process involves:

Radical Generation: A radical initiator, such as one generated from di-tert-butyl peroxide (DTBP) under UV irradiation, abstracts a hydrogen atom from the acetal carbon.

C-C Bond Formation: The resulting acetal radical is nucleophilic and can add to electron-deficient alkenes or other radical acceptors in an intermolecular or intramolecular fashion.

Propagation/Termination: The newly formed radical can propagate the chain or be terminated.

These reactions provide a pathway to more complex molecular scaffolds. For instance, the acetal radical derived from the target compound could theoretically react with an alkene (e.g., acrylonitrile) to form a new carbon-carbon bond, functionalizing the side chain.

Transacetalization Reactions

Transacetalization is a reaction where an acetal exchanges its alcohol components with a different alcohol in the presence of an acid catalyst. researchgate.net For this compound, this could involve reacting it with a different alcohol or, more commonly, a diol like ethylene (B1197577) glycol or 1,3-propanediol, to form a cyclic acetal. organic-chemistry.org

The mechanism is similar to hydrolysis, but instead of water, another alcohol acts as the nucleophile. This is an equilibrium process, and the direction of the reaction is controlled by the relative concentrations of the alcohols. Using a large excess of the new alcohol or removing the displaced ethanol can drive the reaction to completion. organic-chemistry.org This method is particularly useful for converting an acyclic acetal into a more stable cyclic acetal. organic-chemistry.org

Investigations into Intermolecular and Intramolecular Reaction Pathways

The presence of both a phenolic hydroxyl group and a reactive acetal side chain on the same molecule opens up possibilities for intramolecular reactions. Under certain conditions, the phenol group could act as an internal nucleophile.

For example, under acidic conditions that promote acetal cleavage, the partially formed oxonium ion intermediate could potentially be trapped by the ortho-hydroxyl group. This could lead to the formation of a cyclic ether or other bicyclic structures, depending on the reaction conditions and the flexibility of the side chain. Such intramolecular cyclizations are a powerful tool in organic synthesis for building complex ring systems. rsc.orgnih.gov

Intermolecularly, the phenolic hydroxyl group can influence reactions by forming hydrogen bonds with reagents or solvents, potentially altering the reactivity of the acetal group. utwente.nlutwente.nl It can also be a site for other reactions, such as acylation or alkylation, which could be performed concurrently or sequentially with transformations of the acetal. rsc.org

Stereochemical Considerations in Transformations of the Acetal Group

The carbon atom of the diethoxyethyl group (CH(OEt)₂) is prochiral. While the starting material itself is not chiral, reactions that introduce a new stereocenter on the side chain can have stereochemical outcomes.

If the aldehyde, (2-chloro-4-hydroxyphenyl)acetaldehyde, is regenerated and then undergoes a nucleophilic addition, the resulting product will be a racemic mixture unless a chiral reagent or catalyst is used.

More complex stereochemical control can be exerted in reactions of the acetal itself. For instance, in intramolecular cyclization reactions, the existing structure of the molecule can influence the stereochemistry of the newly formed ring, a process known as substrate control. youtube.com If a chiral auxiliary were incorporated into the molecule, it could direct the stereochemical outcome of reactions on the acetal side chain before being removed. youtube.com The conformational preferences of key intermediates, such as oxocarbenium ions, play a critical role in determining the stereoselectivity of acetal substitution reactions. researchgate.net

Derivatization Strategies for 2 Chloro 4 2,2 Diethoxyethyl Phenol

Site-Selective Modifications at the Phenolic Hydroxyl Position

The phenolic hydroxyl group is a primary site for a variety of chemical transformations, most notably etherification reactions.

The conversion of the phenolic hydroxyl to an ether is a common strategy to modify the molecule's polarity and steric profile. This can be achieved through Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Representative Conditions for O-Alkylation of Phenols

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl iodide | K₂CO₃ | Acetone | Reflux | >95 |

| 2 | Benzyl (B1604629) bromide | NaH | THF | 0 to rt | >90 |

| 3 | Ethyl bromoacetate | Cs₂CO₃ | DMF | rt | 85-95 |

Note: The data in this table is illustrative and based on general procedures for the O-alkylation of substituted phenols. Actual results may vary for 2-Chloro-4-(2,2-diethoxyethyl)phenol.

The formation of diaryl ethers from phenols can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig O-arylation. These methods typically involve the reaction of the phenol with an aryl halide in the presence of a copper or palladium catalyst and a base.

Table 2: Examples of O-Arylation of Phenols

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Iodobenzene | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 80-90 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 | 75-85 |

| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | >90 |

Note: This table presents typical conditions for the O-arylation of phenols and serves as a guide for the potential derivatization of this compound.

Functional Group Interconversions at the Aryl Chloride Position

The aryl chloride moiety offers a handle for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, significantly expanding the molecular diversity of the derivatives.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl chloride with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. acs.orgorganic-chemistry.orgnih.gov This allows for the introduction of a wide range of nitrogen-containing functional groups.

Table 3: Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Amine | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | >90 |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 85-95 |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 80-90 |

Note: The data provided is based on established protocols for the Buchwald-Hartwig amination of aryl chlorides and illustrates the potential for derivatization of the target compound.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com This enables the introduction of various aryl, heteroaryl, or alkyl groups at the chloride position. acs.org

Table 4: Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Boronic Acid/Ester | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 85-95 |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ | SPhos | CsF | THF | 80 | >90 |

Note: This table showcases representative conditions for the Suzuki-Miyaura coupling of aryl chlorides, which can be adapted for this compound.

Transformations and Elaboration of the Diethoxyethyl Side Chain

The diethoxyethyl group is a stable acetal (B89532) that can be deprotected to reveal a reactive aldehyde functionality, which can then be further elaborated.

The diethyl acetal can be hydrolyzed under acidic conditions to yield the corresponding aldehyde. researchgate.netchemistrysteps.comorganic-chemistry.org This transformation unmasks a versatile functional group for subsequent reactions.

Table 5: Conditions for Acetal Hydrolysis

| Entry | Acid Catalyst | Solvent | Temperature (°C) |

| 1 | 1 M HCl | Acetone/H₂O | rt |

| 2 | p-Toluenesulfonic acid | THF/H₂O | 50 |

| 3 | Acetic acid | H₂O | Reflux |

Note: The conditions in this table are general for acetal deprotection and would need to be optimized for the specific substrate.

The aldehyde generated from the hydrolysis of the acetal can undergo a Wittig reaction to form an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent) and provides a powerful tool for carbon-carbon double bond formation. masterorganicchemistry.com

Table 6: Wittig Olefination of Aldehydes

| Entry | Wittig Reagent | Base | Solvent | Product |

| 1 | Ph₃P=CH₂ | n-BuLi | THF | Terminal alkene |

| 2 | Ph₃P=CHCO₂Et | NaOEt | Ethanol (B145695) | α,β-Unsaturated ester |

| 3 | Ph₃P=CHPh | NaH | DMSO | Stilbene (B7821643) derivative |

Note: This table provides examples of Wittig reagents and conditions for the olefination of aldehydes.

The aldehyde can also be converted to a variety of amines through reductive amination. organic-chemistry.orgorgoreview.comwikipedia.org This one-pot reaction typically involves the condensation of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine using a suitable reducing agent. acs.orgmasterorganicchemistry.com

Table 7: Reductive Amination of Aldehydes

| Entry | Amine | Reducing Agent | Solvent | Product |

| 1 | Ammonia | NaBH₃CN | Methanol | Primary amine |

| 2 | Methylamine | NaBH(OAc)₃ | Dichloromethane | Secondary amine |

| 3 | Piperidine | H₂/Pd-C | Ethanol | Tertiary amine |

Note: The table illustrates common reagents and conditions for reductive amination, which can be applied to the aldehyde derived from this compound.

Design and Synthesis of Novel Molecular Scaffolds Incorporating the this compound Moiety

Beyond simple functional group modifications, this compound can serve as a key building block for the construction of more complex heterocyclic scaffolds, such as benzofurans and chromanones.

Substituted phenols are common precursors for the synthesis of benzofurans. organic-chemistry.orgnih.govacs.org For instance, the phenolic hydroxyl group can participate in an intramolecular cyclization with a suitably functionalized ortho substituent. The diethoxyethyl side chain, after conversion to other functional groups, could be elaborated to participate in such cyclization strategies. thieme-connect.comresearchgate.net

Phenols can also be utilized in the synthesis of chromanones and chromones through reactions with α,β-unsaturated acids or their derivatives. organic-chemistry.orgcore.ac.uk For example, a Pechmann condensation or related reactions could be employed to construct the chromone core. ijrpc.com

Role of 2 Chloro 4 2,2 Diethoxyethyl Phenol As a Key Synthetic Intermediate

Utilization as a Precursor in Advanced Organic Syntheses

The utility of 2-Chloro-4-(2,2-diethoxyethyl)phenol as a precursor in advanced organic syntheses is rooted in the distinct reactivity of its constituent functional groups. The phenolic hydroxyl group, the chlorinated aromatic ring, and the diethyl acetal (B89532) side chain can each be selectively manipulated to forge new chemical bonds and construct intricate molecular frameworks.

The phenolic hydroxyl group can serve as a nucleophile in etherification and esterification reactions, allowing for the introduction of a wide array of substituents. Furthermore, it can be transformed into a triflate or other good leaving group, enabling its participation in various cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The chlorine atom on the aromatic ring imparts specific electronic properties and provides a handle for further functionalization. It can be displaced through nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular architectures.

The diethyl acetal group is a stable protecting group for an aldehyde functionality. Under acidic conditions, it can be readily hydrolyzed to unveil the reactive aldehyde, which can then undergo a plethora of transformations, including oxidation, reduction, olefination, and condensation reactions. This protected aldehyde allows for the selective modification of other parts of the molecule without unintended reactions at the aldehyde site.

The strategic unmasking and subsequent reaction of the aldehyde, coupled with the diverse reactivity of the chlorophenol core, positions this compound as a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with tailored properties.

Building Block in the Construction of Complex Organic Molecules

The concept of a "building block" in organic synthesis refers to a molecule with well-defined structural features and predictable reactivity that can be incorporated into a larger, more complex target molecule. This compound fits this description admirably, offering a pre-functionalized aromatic scaffold that can be elaborated upon in a controlled and systematic manner.

The synthesis of complex natural products and designed molecules often involves a convergent strategy, where different fragments of the target molecule are synthesized independently and then coupled together. In such a strategy, this compound can serve as a key building block, providing the central aromatic core with latent reactivity at both the phenolic and side-chain positions.

For instance, the phenolic hydroxyl could be used as an anchor point to attach the molecule to a solid support for solid-phase synthesis, a technique widely employed in combinatorial chemistry and the synthesis of peptides and oligonucleotides. The subsequent deprotection and reaction of the aldehyde would allow for the stepwise construction of a more complex side chain.

Moreover, the presence of the chlorine atom allows for the regioselective introduction of substituents on the aromatic ring. This is particularly important in the synthesis of polysubstituted aromatic compounds, where controlling the position of functional groups is crucial for the desired biological activity or material property. The ability to introduce substituents ortho to the hydroxyl group and meta to the ethyl acetal side chain provides a powerful tool for molecular design.

The table below summarizes the key reactive sites of this compound and their potential transformations, highlighting its versatility as a building block.

| Reactive Site | Potential Transformations |

| Phenolic Hydroxyl | Etherification, Esterification, O-Arylation, O-Alkylation, Conversion to Triflate |

| Chlorine Atom | Nucleophilic Aromatic Substitution, Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination |

| Diethyl Acetal | Hydrolysis to Aldehyde, followed by Oxidation, Reduction, Wittig Reaction, Grignard Addition |

Application in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures and high value. They are used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and dyes. Chlorophenols, in general, are important intermediates in the fine chemical industry. nih.govafirm-group.com The specific functionalities of this compound make it a potentially valuable intermediate in this sector.

The synthesis of many bioactive molecules requires the presence of a substituted phenol (B47542) moiety. The 2-chloro-4-substituted pattern present in this molecule is a common motif in various pharmaceuticals and agrochemicals. The ability to further elaborate the side chain, after deprotection of the acetal, provides a route to a diverse range of derivatives with potentially interesting biological activities.

For example, the aldehyde functionality, once unmasked, can be a precursor to carboxylic acids, amines, or more complex heterocyclic systems. These transformations are fundamental in the synthesis of active pharmaceutical ingredients (APIs). The chlorine atom can also be a key feature for biological activity or a site for late-stage functionalization to fine-tune the properties of a lead compound.

While specific industrial applications of this compound are not widely documented in publicly available literature, its structural features suggest its potential use in the synthesis of:

Pharmaceutical Intermediates: As a building block for the synthesis of complex molecules with potential therapeutic applications.

Agrochemicals: As a precursor for herbicides, fungicides, or insecticides, where the chlorophenol moiety is often associated with bioactivity. taylorandfrancis.com

Specialty Dyes and Pigments: Where the substituted phenol structure can serve as a chromophore or a precursor to one.

Potential in Lignin (B12514952) Valorization and Biomass Conversion

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a vast, underutilized renewable resource for the production of valuable chemicals. The depolymerization of lignin can yield a variety of functionalized phenolic compounds. scirp.orgresearchgate.net The structure of this compound, a functionalized phenol, aligns with the types of molecules that could potentially be derived from lignin, albeit with subsequent chemical modifications.

Recent research in lignin valorization has focused on developing catalytic methods to break down the complex lignin polymer into well-defined aromatic monomers. tandfonline.com Some of these strategies involve the stabilization of reactive intermediates, such as aldehydes, through the formation of acetals. rug.nlrsc.orgresearchgate.net This suggests that phenolic compounds with acetal-protected side chains could be plausible products of advanced lignin biorefinery processes.

While the direct production of a chlorinated phenol from lignin is not a primary goal of most current research, the generation of 4-(2,2-diethoxyethyl)phenol as a lignin-derived platform chemical is conceivable. Subsequent regioselective chlorination of such a molecule could then provide a bio-based route to this compound. The chlorination of phenols is a well-established industrial process. nih.govgfredlee.com

The potential to derive this versatile synthetic intermediate from a renewable feedstock like lignin would be a significant advancement in sustainable chemistry. It would provide a green alternative to petroleum-based routes for the production of valuable fine chemicals and complex organic molecules. Further research into the selective depolymerization of lignin and the functionalization of the resulting phenolic monomers is needed to realize this potential.

The table below outlines a hypothetical pathway from lignin to this compound, highlighting the key conceptual steps.

| Step | Process | Intermediate/Product |

| 1 | Lignin Depolymerization & Stabilization | Mixture of phenolic compounds, potentially including 4-(2,2-diethoxyethyl)phenol |

| 2 | Separation and Purification | Isolated 4-(2,2-diethoxyethyl)phenol |

| 3 | Regioselective Chlorination | This compound |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 2,2 Diethoxyethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum of 2-Chloro-4-(2,2-diethoxyethyl)phenol is expected to show distinct signals for each type of proton. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm) and will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with their neighbors. The phenolic -OH proton usually appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The protons of the diethoxyethyl group will have characteristic shifts: the methine proton (-CH(OEt)₂) will be a triplet coupled to the adjacent methylene protons, the methylene protons of the ethyl groups (-OCH₂CH₃) will be quartets, and the terminal methyl protons (-OCH₂CH₃) will be triplets.

¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The aromatic carbons will resonate in the 115-160 ppm range, with the carbon bearing the hydroxyl group being the most deshielded. The carbons of the diethoxyethyl side chain will appear in the upfield region.

2D NMR: Techniques like Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling relationships, for instance, confirming the connectivity within the ethyl groups and between the benzylic methylene and the acetal (B89532) methine. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous phenolic compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.5 - 5.5 | broad s | - |

| Aromatic H-3 | ~7.2 | d | ~128 |

| Aromatic H-5 | ~6.9 | dd | ~127 |

| Aromatic H-6 | ~6.8 | d | ~116 |

| Ar-CH₂- | ~2.8 | d | ~35 |

| -CH(OEt)₂ | ~4.6 | t | ~102 |

| -OCH₂CH₃ | ~3.5 | q | ~61 |

| -OCH₂CH₃ | ~1.2 | t | ~15 |

| Aromatic C-1 (-OH) | - | - | ~152 |

| Aromatic C-2 (-Cl) | - | - | ~122 |

| Aromatic C-4 (-CH₂-) | - | - | ~135 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₂H₁₇ClO₃), the calculated exact mass is 244.0866. HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm).

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that provide further structural evidence. The molecular ion peak [M]⁺ at m/z 244 would be observed, along with an isotope peak [M+2]⁺ at m/z 246 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

Expected fragmentation pathways include:

Loss of an ethoxy group (-•OCH₂CH₃): Resulting in a fragment at m/z 199.

Loss of ethanol (B145695) (-HOCH₂CH₃): Leading to a fragment at m/z 198.

Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the side chain, producing a benzylic cation at m/z 141.

Formation of the triethoxymethyl cation: A fragment corresponding to [CH(OEt)₂]⁺ at m/z 103 is also highly probable.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z (Nominal Mass) | Predicted Ion Structure |

| 244/246 | [M]⁺, Molecular ion |

| 199/201 | [M - •OCH₂CH₃]⁺ |

| 153/155 | [M - CH(OEt)₂]⁺ |

| 141/143 | [HOC₆H₃(Cl)CH₂]⁺ |

| 103 | [CH(OEt)₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show the following key absorption bands:

A strong, broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group.

Multiple sharp bands between 2850-3000 cm⁻¹ due to the C-H stretching of the alkyl groups (methyl and methylene).

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Strong C-O stretching bands for the phenol (B47542) and the ether linkages are expected in the 1050-1250 cm⁻¹ region.

Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ range.

The C-Cl stretch will give rise to a band in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Phenolic O-H Stretch | 3200 - 3500 | IR (strong, broad) |

| Aromatic C-H Stretch | 3010 - 3100 | IR/Raman (medium) |

| Aliphatic C-H Stretch | 2850 - 2980 | IR/Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman (variable) |

| Phenolic C-O Stretch | 1200 - 1260 | IR (strong) |

| Acetal C-O Stretch | 1050 - 1150 | IR (strong) |

| C-Cl Stretch | 600 - 800 | IR/Raman (medium) |

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., GC-MS, HPLC, LC-MS)

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, or isomeric byproducts, as well as for performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound can be analyzed by GC-MS. Often, phenolic compounds are derivatized (e.g., silylation) to improve their thermal stability and chromatographic peak shape. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-1701) would be suitable for separation. The mass spectrometer detector provides confirmation of the peak's identity by matching its mass spectrum with known data. This technique is highly effective for assessing purity and quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of phenols without the need for derivatization. Reversed-phase HPLC using a C18 or PFP (perfluorinated phenyl) column is the most common approach. A mobile phase consisting of a gradient of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile or methanol would effectively separate the target compound from related polar and non-polar species. Detection is typically achieved using a UV detector, monitoring at a wavelength where the phenol chromophore absorbs strongly (around 280 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. It combines the separation power of HPLC with the definitive identification capabilities of MS, making it the gold standard for confirming the presence and quantity of the compound in complex mixtures.

X-ray Crystallography for Solid-State Structural Determination (if crystalline forms are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would provide precise measurements of:

Bond lengths and bond angles: Confirming the covalent structure of the molecule.

Conformation: Revealing the preferred spatial arrangement of the flexible diethoxyethyl side chain relative to the planar phenolic ring.

Intermolecular interactions: Identifying and characterizing hydrogen bonds (e.g., between the phenolic -OH of one molecule and an oxygen atom of a neighboring molecule) and other non-covalent forces that dictate the crystal packing.

This information is invaluable for understanding the compound's solid-state properties and can provide insights into its physical characteristics. To date, no public crystal structure data is available for this specific compound.

Computational Chemistry and Theoretical Studies on 2 Chloro 4 2,2 Diethoxyethyl Phenol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in detailing the electronic landscape of a molecule. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are fundamental to understanding the molecule's chemical behavior.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic system, representing the region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In substituted phenols, the nature of the substituents can modulate this energy gap. researchgate.net For 2-Chloro-4-(2,2-diethoxyethyl)phenol, the electron-donating hydroxyl group would raise the HOMO energy, while the electron-withdrawing chlorine atom would lower the LUMO energy, likely resulting in a moderately reactive molecule.

Electrostatic Potential: The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of intermolecular interactions. numberanalytics.comlibretexts.org For a substituted phenol (B47542), the MEP map would typically show a region of negative potential (often colored red) around the oxygen atom of the hydroxyl group, indicating a high electron density and a site for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor. The chlorine atom would also contribute to a region of negative potential due to its lone pairs, while the aromatic ring would display a complex potential landscape influenced by all the substituents. Regions of positive potential on the ring might indicate susceptibility to nucleophilic attack. The diethoxyethyl group would likely present a more neutral potential surface.

To illustrate these concepts, the following table provides hypothetical, yet plausible, quantum chemical properties for this compound, derived from computational studies on analogous compounds.

Note: The values in this table are illustrative and are based on general trends observed in computational studies of substituted phenols. They are not the result of direct calculations on this compound.

The combination of these quantum chemical calculations provides a comprehensive picture of the electronic characteristics of this compound, which is foundational for understanding its reactivity, spectroscopic properties, and potential interactions with other molecules.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathway Analysis

Understanding the formation and reactivity of this compound requires a detailed analysis of the reaction mechanisms involved. Computational chemistry, particularly through the application of Transition State Theory (TST), offers a powerful lens to investigate the energetics and pathways of chemical reactions at a molecular level.

Transition State Theory (TST): TST is a fundamental theory in chemical kinetics that describes reaction rates by considering the properties of the "transition state," a specific molecular configuration along the reaction coordinate that represents the highest potential energy point. Computational methods can be used to locate and characterize these transition states, providing crucial information about the activation energy of a reaction. A lower activation energy corresponds to a faster reaction rate. For the synthesis of substituted phenols, computational studies can model various reaction pathways, identify the most energetically favorable route, and explain the observed product distributions.

Reaction Pathway Analysis: The synthesis of this compound likely involves multiple steps, including the chlorination of a phenolic precursor and the introduction of the diethoxyethyl group. For instance, a plausible synthetic route could involve the Friedel-Crafts acylation of 2-chlorophenol (B165306) followed by ketalization and reduction, or the chlorination of a pre-formed 4-(2,2-diethoxyethyl)phenol.

Computational reaction pathway analysis for a reaction like the chlorination of a substituted phenol would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final products.

Transition State Search: Identifying the transition state structure for each elementary step in the proposed mechanism. This is often the most computationally intensive part of the analysis.

Frequency Calculations: Confirming that the optimized structures are true minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the located transition state connects the correct species.

By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This surface provides a visual representation of the energy changes that occur as the reaction progresses and allows for the determination of the activation energies for each step.

For example, in the chlorination of a phenol, computational studies can help to determine whether the reaction proceeds via an electrophilic aromatic substitution mechanism and can predict the regioselectivity (i.e., why the chlorine adds at a specific position). The presence of the hydroxyl and the diethoxyethyl groups will influence the electron density of the aromatic ring, thereby directing the incoming electrophile (the chlorine).

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not available, studies on related phenolic compounds provide a framework for how such an analysis would be conducted. The following table illustrates the type of data that would be generated from a computational study of a key reaction step, such as the ortho-chlorination of 4-substituted phenol.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Step (Ortho-Chlorination)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Phenol + Cl₂) | 0.0 | The starting point of the reaction. |

| Transition State 1 | +15.2 | The energy barrier for the formation of the sigma complex. |

| Sigma Complex (Intermediate) | +5.8 | A transient species where the chlorine is bonded to the ring. |

| Transition State 2 | +2.1 | The energy barrier for the deprotonation of the sigma complex. |

Note: These values are hypothetical and serve to illustrate the outputs of a reaction pathway analysis. The actual values would depend on the specific reactants, solvent, and level of theory used in the calculations.

Through such detailed computational investigations, a deeper understanding of the factors controlling the synthesis and reactivity of this compound can be achieved, guiding the optimization of synthetic procedures and the prediction of its chemical behavior.

Structure-Reactivity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired properties. Computational modeling offers a rapid and cost-effective way to explore these relationships by systematically modifying the structure of a lead compound and calculating the resulting changes in its properties. For this compound, computational SAR/SRR studies could be employed to understand how variations in its structure affect its reactivity, electronic properties, and potential biological activity.

Exploring the Effects of Substituents: A computational SRR study of this compound would involve creating a library of virtual analogs by modifying its functional groups. For example, one could investigate the effects of:

Varying the halogen at the ortho position: Replacing the chlorine with fluorine, bromine, or iodine to study the influence of halogen size and electronegativity on the molecule's properties.

Changing the position of the substituents: Moving the chloro and diethoxyethyl groups to other positions on the phenol ring to understand the impact of isomerism.

Modifying the para-substituent: Replacing the diethoxyethyl group with other alkyl, alkoxy, or electron-withdrawing groups to probe the electronic and steric effects on the phenol ring.

For each of these virtual analogs, a range of molecular descriptors can be calculated using quantum chemical methods. These descriptors quantify various aspects of the molecule's structure and electronic properties and can be correlated with its reactivity.

Key Computational Descriptors for SRR:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors provide insights into the molecule's reactivity in electrophilic and nucleophilic reactions.

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters. These are important for understanding how the size and shape of the molecule affect its interactions with other molecules.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, and bond dissociation energies. These can be used to predict the stability of the molecule and its propensity to undergo certain reactions.

By analyzing the trends in these descriptors across the series of analogs, a quantitative structure-reactivity relationship (QSRR) can be developed. This relationship can then be used to predict the reactivity of new, unsynthesized compounds.

The following table provides an illustrative example of how computational descriptors might vary for a series of hypothetical analogs of this compound, where the ortho-substituent is changed.

Table 4: Illustrative SRR Data for Hypothetical Analogs

| Ortho-Substituent (X) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | O-H Bond Dissociation Energy (kcal/mol) | Predicted Reactivity |

|---|---|---|---|---|

| -H | 5.5 | 2.1 | 88.5 | Moderate |

| -F | 5.4 | 2.8 | 89.2 | Slightly more reactive |

| -Cl | 5.3 | 2.5 | 87.9 | More reactive |

Note: The data in this table is hypothetical and intended to demonstrate the type of information generated in a computational SRR study.

Such computational SRR studies can provide valuable guidance for the rational design of new molecules with tailored properties. By understanding how specific structural modifications influence reactivity, chemists can more efficiently synthesize compounds with enhanced performance for a variety of applications.

Conformational Analysis and Energy Landscape Mapping